molecular formula C8H9N3S B098226 1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine CAS No. 16621-62-8

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

Cat. No. B098226
CAS RN: 16621-62-8
M. Wt: 179.24 g/mol
InChI Key: XMBLEHYSCJNOHQ-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that consists of the fusion of benzene and thiazole . It’s a core structure that is found in a variety of synthetic and natural products . Benzothiazoles have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . The benzothiazole moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from the condensation of 2-aminobenzenethiol and aldehydes/ketones/acids/acyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For example, IR (cm −1, KBr): 3330 (N-H); 3090 (Ar-H), 1366 & 1164 (SO 2) .

Safety And Hazards

Benzothiazole compounds can pose various safety and health hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . They continue to be a significant area of research due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBLEHYSCJNOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine

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